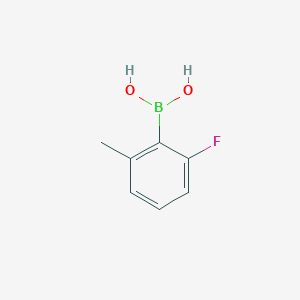
3-(2-Chloro-4-isopropylphénoxy)azétidine
Vue d'ensemble
Description
3-(2-Chloro-4-isopropylphenoxy)azetidine: is a chemical compound characterized by the presence of an azetidine ring substituted with a 2-chloro-4-isopropylphenoxy group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds .
Applications De Recherche Scientifique
Chemistry: Azetidines are valuable intermediates in organic synthesis due to their ring strain and reactivity. They are used in the synthesis of complex molecules and as building blocks for polyamines .
Biology and Medicine: Azetidines have shown potential in medicinal chemistry, particularly in the development of antibacterial and antifungal agents. Their unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, azetidines are used in the production of polymers and materials with specialized properties. They are also employed in the development of coatings and adhesives .
Mécanisme D'action
Target of Action
Azetidines are four-membered nitrogen-containing heterocycles . They are used in organic synthesis and medicinal chemistry . Phenoxy compounds are often used as herbicides and pesticides, targeting various enzymes in pests .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain . This allows for various chemical reactions to occur, such as nucleophilic addition .
Biochemical Pathways
Azetidines can undergo various chemical reactions, including anionic and cationic ring-opening polymerization . This can result in the formation of polymers with various structures .
Result of Action
The result of the action of a compound depends on its specific targets and mode of action. For azetidines, one possible result is the formation of an unreactive quaternary amine due to nucleophilic addition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization: Azetidines can be synthesized through cyclization reactions involving appropriate precursors.
Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, leading to the formation of azetidines.
Cycloaddition: Azetidines can also be prepared via cycloaddition reactions, which involve the addition of two or more unsaturated molecules to form a ring.
Industrial Production Methods: Industrial production of azetidines often involves large-scale cyclization and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert azetidines into their corresponding reduced forms.
Substitution: Azetidines can participate in substitution reactions, where a substituent on the azetidine ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can yield azetidinones, while reduction can produce azetidines with reduced functional groups .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain compared to azetidines.
β-Lactams: Four-membered lactam rings that are structurally similar to azetidines but contain a carbonyl group.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity compared to azetidines.
Uniqueness: 3-(2-Chloro-4-isopropylphenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(2-chloro-4-propan-2-ylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)9-3-4-12(11(13)5-9)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJTHLSZBICMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)



![Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441560.png)


![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)





